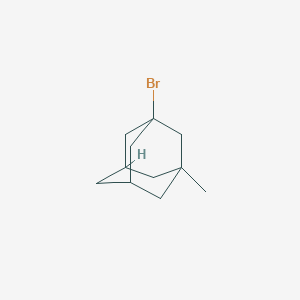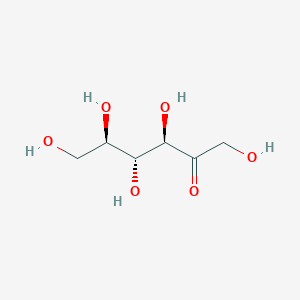
3-Hydroxybenzo(a)pyrene
Overview
Description
3-Hydroxybenzo(a)pyrene is an ortho- and peri-fused polycyclic arene . It is a metabolite of Benzopyrene (BaP), a carcinogenic component of tobacco smoke implicated in lung cancer .
Synthesis Analysis
The synthesis of this compound involves the metabolism of Benzopyrene (BaP) by microsomes from rat liver in vitro. This metabolism requires the presence of NADPH and is inhibited by carbon monoxide, suggesting that the reaction is mediated by a microsomal mixed-function oxygenase .
Molecular Structure Analysis
The molecular formula of this compound is C20H12O . The InChI is 1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13 (15)11-14-6-9-17 (18)19 (12)20 (14)16/h1-11,21H .
Chemical Reactions Analysis
This compound is an intermediate metabolite in the metabolism of Benzopyrene (BaP). It is determined in the plasma, blood, brain, and lung tissues of B[a]P-induced mice using high-performance liquid chromatography coupled with fluorescence detection (HPLC-FD) .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 268.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 527.2±19.0 °C at 760 mmHg, and a flash point of 252.9±13.4 °C .
Scientific Research Applications
Metabolic Pathways and DNA Binding
- Metabolism and Biological Systems : 3-Hydroxybenzo(a)pyrene (3-OH-BP) is a major metabolite of the environmental pro-carcinogen benzo(a)pyrene (BP), produced in various biological systems. It is not carcinogenic itself and is a poor tumor initiator, despite its ability to bind to DNA under certain conditions (Ribeiro, Kirkby, Hirom, & Millburn, 1986).
- Covalent DNA Binding : Incubation of 3-OH-BP with rat lung microsomes, NADPH, and oxygen results in the formation of a metabolite that binds covalently to DNA. This process is inhibited by carbon monoxide and alpha-naphthoflavone, and is induced by 3-methylcholanthrene (Capdevila, Jernström, Vadi, & Orrenius, 1975).
Toxicology and Environmental Impact
- Reactive Intermediates : 3-OH-BP is oxidized to benzo[a]pyrene-3,6-quinone in the presence of N-acetylcysteine, leading to the formation of adducts. This showcases its potential to form reactive intermediates in biological systems (Ribeiro, Kirkby, Hirom, & Millburn, 1986).
Biomarker for PAH Exposure
- Urinary Biomarker : 3-OH-BP has been identified as a potential biomarker for assessing carcinogenic benzo[a]pyrene exposure risks. Monitoring its levels in urine can indicate exposure to carcinogenic polycyclic aromatic hydrocarbons (PAHs) (Hu, Liu, Yang, Lin, & Gan, 2016).
Analytical Techniques and Methodologies
- Trace Determination in Urine : Advanced methodologies like automated column-switching high-performance liquid chromatography allow for the efficient and sensitive determination of 3-OH-BP in human urine, aiding in the understanding of exposure to PAHs (Simon, Lafontaine, Delsaut, Moréle, & Nicot, 2000).
- Sensitive Analysis Techniques : Utilizing techniques like GC-APLI-MS (gas chromatography and atmospheric pressure laser ionization-mass spectrometry), researchers have developed ultra-sensitive methods for quantifying 3-OH-BaP, significantly improving detection limits (Richter-Brockmann, Dettbarn, Jessel, John, Seidel, & Achten, 2019).
Risk Assessment and Exposure Evaluation
- Biomarkers in Risk Assessment : 3-OH-BP, as a urinary metabolite of BaP, plays a crucial role in the risk assessment of PAHs. Its accurate determination can lead to more effective quantitative risk assessment of PAH exposure, especially in occupational settings (Boogaard, 2008).
Mechanism of Action
3-Hydroxybenzo(a)pyrene, also known as benzo[a]pyren-3-ol, is a metabolite of Benzo[a]pyrene (BaP), a carcinogenic component of tobacco smoke . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are DNA molecules . It forms adducts with DNA, specifically (+)-anti-benzo(a)pyrene diolepoxide-DNA adducts (BPDE-DNA) .
Mode of Action
This compound interacts with its targets by forming covalent bonds. This interaction results in the formation of DNA adducts, which can interfere with the normal functioning of the DNA molecule .
Biochemical Pathways
This compound is a major metabolite of benzo(a)pyrene (BaP) in various systems . Metabolites of 3-OH-BaP, formed by liver enzymes, bind to DNA and are mutagenic .
Pharmacokinetics
The kinetics of this compound are complex and depend on several factors. Hepatic metabolism of BaP and 3-OHBaP elimination rate are the most sensitive parameters . The compound shows strong partition in lungs compared to other tissues, followed by adipose tissues and liver . It also shows strong partition in kidneys . Diffusion-limited tissue transfers of BaP in lungs and 3-OHBaP in lungs, adipose tissues, and kidneys are significant . There is also significant entero-hepatic recycling of 3-OHBaP .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzo(a)pyrene plays a significant role in biochemical reactions. It is an intermediate metabolite in the metabolic breakdown of BaP by cytochrome P450 enzymes . The formation of this compound represents a detoxification pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found that the level of this compound increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It is formed during the metabolic activation of BaP, which involves binding interactions with enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, after the protection of lemongrass essential oil, the level of this compound increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study where mice were exposed to BaP, the level of this compound increased in the plasma, blood, brain, and lung tissues . This indicates that there could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathways of BaP. It is an intermediate metabolite formed during the metabolic breakdown of BaP by cytochrome P450 enzymes . This could also include any effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
benzo[a]pyren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUUWWRWIAEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038319 | |
| Record name | 3-Hydroxybenz[a]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13345-21-6 | |
| Record name | 3-Hydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenz[a]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYBENZO(A)PYRENE, 3- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















